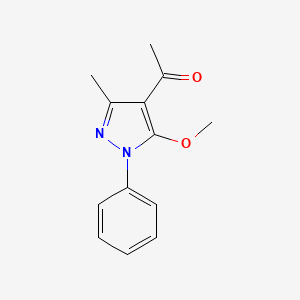
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Méthodes De Préparation
The synthesis of 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of 5-methoxy-3-methyl-1-phenylpyrazole with ethanone under acidic or basic conditions . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing catalysts such as Lewis acids or transition metal complexes .
Analyse Des Réactions Chimiques
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions typically yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy and phenyl groups can be replaced under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s antimicrobial properties are often linked to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Compared to other pyrazole derivatives, 1-(5-Methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
3-Methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core but differ in their substitution patterns, leading to variations in reactivity and biological activity.
1-Phenyl-3-methyl-4-pyrazolyl derivatives: These compounds are structurally similar but may have different functional groups, affecting their chemical behavior and applications.
Propriétés
Numéro CAS |
37703-82-5 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-(5-methoxy-3-methyl-1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(17-3)15(14-9)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
FEPXDQRQESZASE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)C)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B12893615.png)
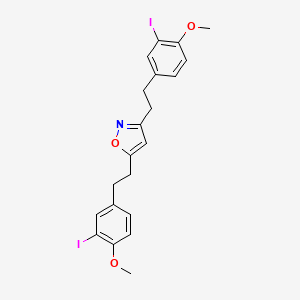
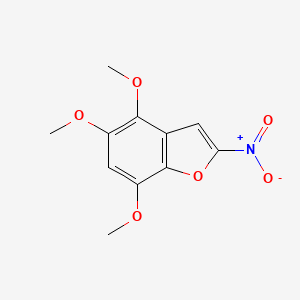
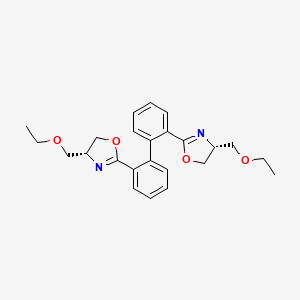
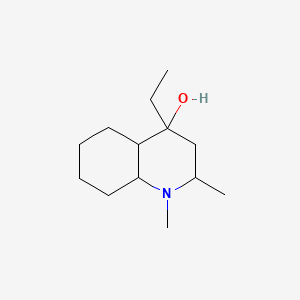
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
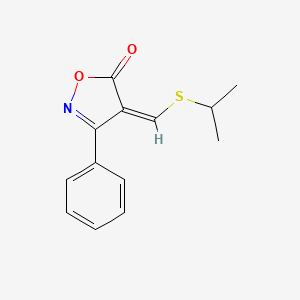
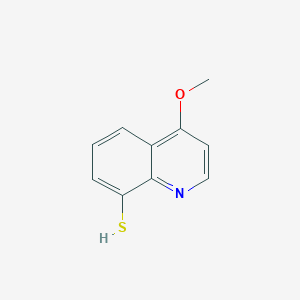
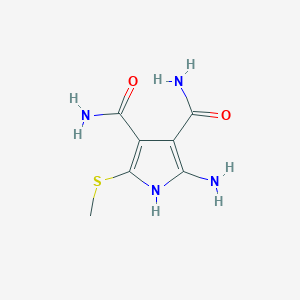
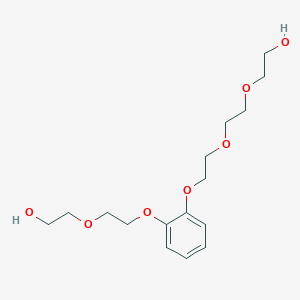

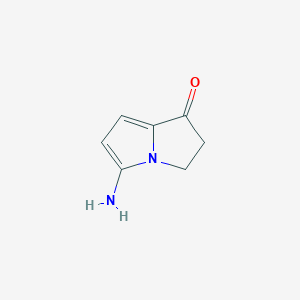
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
